molecular formula C13H20O3 B12634847 (1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol CAS No. 921770-77-6

(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol

Cat. No.: B12634847
CAS No.: 921770-77-6
M. Wt: 224.30 g/mol
InChI Key: WUMFEXLSPUEDQO-SDDRHHMPSA-N
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Description

(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopentene ring fused with a dioxaspirodecane moiety, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dioxaspirodecane Moiety: This can be achieved through a cyclization reaction involving a diol and an appropriate ketone under acidic conditions.

    Construction of the Cyclopentene Ring: This step often involves a Diels-Alder reaction between a diene and a dienophile, followed by selective reduction and functional group transformations to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: SOCl2, PBr3, or other halogenating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving spirocyclic structures. It may also serve as a model compound for studying the metabolism of spirocyclic compounds in living organisms.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The spirocyclic structure is known to impart unique biological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the spirocyclic structure can fit into unique binding pockets, modulating the activity of the target molecule. This can lead to changes in biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol: Unique due to its specific spirocyclic structure.

    Spiro[4.5]decanes: Compounds with similar spirocyclic frameworks but different functional groups.

    Cyclopentene Derivatives: Compounds with cyclopentene rings but lacking the spirocyclic moiety.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic structure with a cyclopentene ring and a hydroxyl group. This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

921770-77-6

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol

InChI

InChI=1S/C13H20O3/c14-11-5-4-10(8-11)12-9-15-13(16-12)6-2-1-3-7-13/h4-5,10-12,14H,1-3,6-9H2/t10-,11-,12+/m0/s1

InChI Key

WUMFEXLSPUEDQO-SDDRHHMPSA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)[C@@H]3C[C@H](C=C3)O

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3CC(C=C3)O

Origin of Product

United States

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